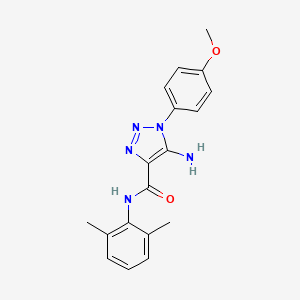![molecular formula C23H28N2O2 B5520959 (1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5520959.png)
(1R*,5R*)-6-benzyl-3-[(2-methoxyphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves intricate steps including cyclization, reduction, and substitution reactions. For example, Nikit-skaya et al. (1970) studied transformations leading to various diazabicyclo[3.3.1]nonane derivatives through reactions such as reduction with LiAlH4 and debenzylation, highlighting the complexity and versatility in synthesizing such compounds (Nikit-skaya & Yakhontov, 1970).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives showcases a range of interactions and conformational dynamics. Eibl et al. (2013) demonstrated that the nature of substituents on the diazabicyclo[3.3.1]nonane scaffold affects nicotinic acetylcholine receptor (nAChR) interaction and selectivity, emphasizing the importance of molecular structure in biological activity (Eibl et al., 2013).
Chemical Reactions and Properties
Diazabicyclo[3.2.2]nonane derivatives participate in a variety of chemical reactions, influenced by their unique structural features. For instance, Holl et al. (2009) explored the sigma receptor affinity and cytotoxicity of 6,8-diazabicyclo[3.2.2]nonane derivatives, revealing the impact of aromatic substitutions on receptor interactions and antitumor activity (Holl et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Affinity
- A comprehensive study on the synthesis of stereoisomeric alcohols and methyl ethers based on the diazabicyclononane framework has been conducted. The research highlights the compounds' high σ1 receptor affinity and their ability to inhibit cell growth in various human tumor cell lines, especially small cell lung cancer cell line A-427. This indicates a specific target within this cell line, with methyl ethers showing significant cytotoxic activity comparable to known antitumor drugs like cisplatin and oxaliplatin (Geiger et al., 2007).
Influence on Sigma Receptor Affinity and Cytotoxicity
- Another study explored the influence of the second aromatic residue around the 6,8-diazabicyclo[3.2.2]nonane framework on sigma receptor affinity and cytotoxicity. It was found that certain enantiopure bicyclic ketones and their enantiomers exhibit potent sigma(1) and sigma(2) receptor affinity. Notably, compounds demonstrated selective growth inhibition of the small cell lung cancer cell line A-427, with some compounds surpassing the cytotoxic potency of cisplatin (Holl et al., 2009).
Other Derivatives and Applications
- Research into various transformations of 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane has provided insights into the synthesis pathways and potential applications of similar compounds, revealing unusual cleavage and cyclization reactions that could be leveraged in the development of new pharmacologically active compounds (Nikit-skaya et al., 1970).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(1R,5R)-6-benzyl-3,6-diazabicyclo[3.2.2]nonan-3-yl]-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-27-22-10-6-5-9-20(22)13-23(26)25-16-19-11-12-21(17-25)24(15-19)14-18-7-3-2-4-8-18/h2-10,19,21H,11-17H2,1H3/t19-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDHIXDTXSVGGB-TZIWHRDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC3CCC(C2)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CC(=O)N2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)
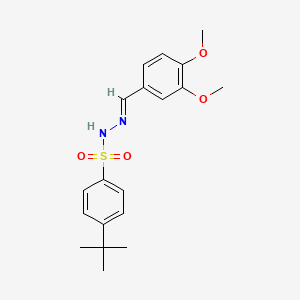
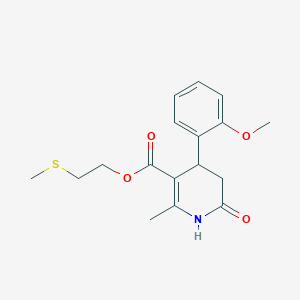
![3-[1-(carboxymethyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5520903.png)
![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)
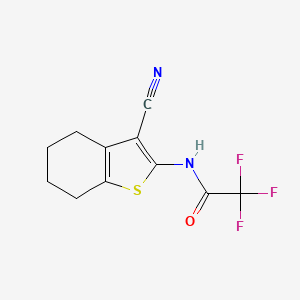
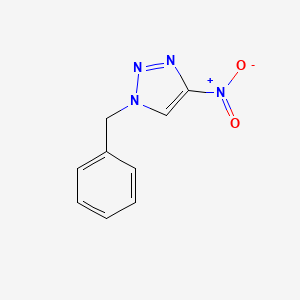

![(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5520944.png)
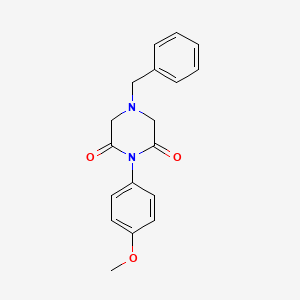
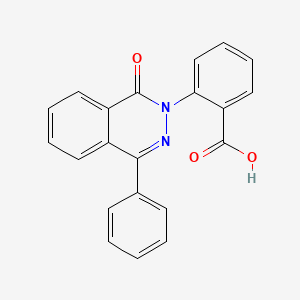
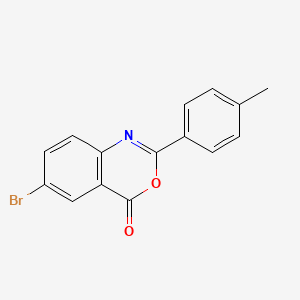
![4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]benzonitrile](/img/structure/B5520966.png)
